molecular formula C12H8F2 B165722 4,4'-Difluorobiphenyl CAS No. 398-23-2

4,4'-Difluorobiphenyl

Cat. No.: B165722
CAS No.: 398-23-2
M. Wt: 190.19 g/mol
InChI Key: PZDAAZQDQJGXSW-UHFFFAOYSA-N
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Description

4,4’-Difluorobiphenyl is an organic compound with the molecular formula C12H8F2. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by a fluorine atom at the para position. This compound is known for its thermal stability and chemical resistance, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Difluorobiphenyl can be synthesized through several methods. One common method involves the diazotization of benzidine followed by coupling with piperidine and subsequent reaction with concentrated hydrofluoric acid . Another method involves the reaction of a parafluorinated Grignard reagent with a parafluorinated halophenyl in the presence of free palladium .

Industrial Production Methods: In industrial settings, 4,4’-Difluorobiphenyl is often produced using large-scale reactions involving the aforementioned synthetic routes. The process typically involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Difluorobiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the biphenyl structure, leading to different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl carboxylic acids .

Scientific Research Applications

4,4’-Difluorobiphenyl has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Difluorobiphenyl involves its interaction with various molecular targets. The presence of fluorine atoms enhances its chemical stability and influences its reactivity. The pathways involved in its reactions are typically governed by the electronic effects of the fluorine substituents, which can affect the compound’s behavior in different chemical environments .

Comparison with Similar Compounds

  • 4,4’-Dichlorobiphenyl
  • 4,4’-Dibromobiphenyl
  • 4,4’-Diiodobiphenyl

Comparison: 4,4’-Difluorobiphenyl is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to chlorine, bromine, or iodine. Fluorine’s high electronegativity and small size result in different reactivity patterns and stability profiles, making 4,4’-Difluorobiphenyl particularly valuable in applications requiring high thermal and chemical stability .

Properties

IUPAC Name

1-fluoro-4-(4-fluorophenyl)benzene
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InChI

InChI=1S/C12H8F2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
Source PubChem
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InChI Key

PZDAAZQDQJGXSW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)F
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Molecular Formula

C12H8F2
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DSSTOX Substance ID

DTXSID20192870
Record name 4,4'-Difluorodiphenyl
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Molecular Weight

190.19 g/mol
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Physical Description

Solid with an aromatic odor; [Merck Index] White crystalline solid; [Aldrich MSDS]
Record name 4,4'-Difluorobiphenyl
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CAS No.

398-23-2
Record name 4,4′-Difluoro-1,1′-biphenyl
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Record name 4,4'-Difluorodiphenyl
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Record name 4,4'-Difluorobiphenyl
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Record name 4,4'-Difluorodiphenyl
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Record name 4,4'-DIFLUORODIPHENYL
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Synthesis routes and methods

Procedure details

4,4'-difluorobiphenyl has heretofore been prepared by a process utilizing a Grignard coupling reaction. In accordance with the prior process, p-halofluorobenzene is reacted with magnesium in a solvent to form halomagnesiumfluorobenzene, the Grignard reagent. The Grignard reagent is then reacted with additional p-halofluorobenzene (the coupling reagent) in the presence of a catalyst comprised of palladium chloride or palladium supported on charcoal. This prior process results in a yield of about 80% 4-4'-difluorobiphenyl when the Grignard reagent is formed from pbromofluorobenzene and the coupling reagent is p-iodofluorobenzene. In addition, about 8% of a difluoroterphenyl byproduct is formed in the reaction. Thus, the heretofore utilized process produces a relatively low yield of 4,4'-difluorobiphenyl. In addition, the process is disadvantageous in that p-iodofluorobenzene is expensive, and a high molar ratio of the palladium chloride or palladium/charcoal catalyst is required. While p-bromofluorobenzene is much less expensive than p-iodofluorobenzene, when p-bromofluorobenzene is substituted for p-iodofluorobenzene in the coupling reaction, a very low yield of 4,4'-difluorobiphenyl is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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